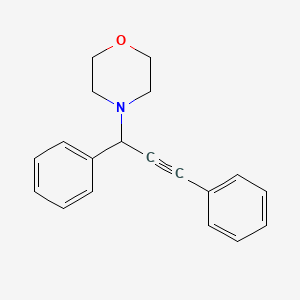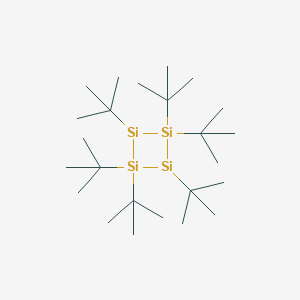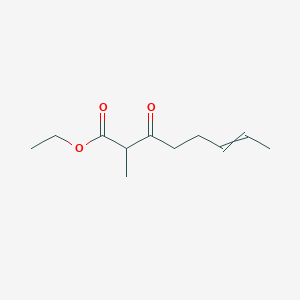
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, features a carbazole moiety attached to a penta-2,4-diyn-1-ol backbone, which imparts unique electronic and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol typically involves the coupling of a carbazole derivative with a diacetylene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions are carried out under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the carbazole ring .
Wissenschaftliche Forschungsanwendungen
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photochemistry: Its photophysical properties are exploited in the development of photochemical sensors and light-harvesting systems.
Medicinal Chemistry: Carbazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol involves its interaction with molecular targets through its electronic and photophysical properties. The carbazole moiety can participate in π-π stacking interactions, while the diacetylene backbone can undergo polymerization reactions. These interactions can modulate the electronic properties of the compound, making it effective in various applications such as organic electronics and photochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Known for its use in OLEDs and photovoltaic cells.
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Used in the development of photochemical sensors and light-harvesting systems.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst.
Uniqueness
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is unique due to its combination of a carbazole moiety with a diacetylene backbone. This structure imparts distinct electronic and photophysical properties, making it versatile for various applications in organic electronics, photochemistry, and material science .
Eigenschaften
CAS-Nummer |
113274-97-8 |
|---|---|
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
5-carbazol-9-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H11NO/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,13H2 |
InChI-Schlüssel |
AXQBOJZKGSBYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)



![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

